molecular formula C14H12Cl2 B1605829 ETHANE, 1,2-BIS(p-CHLOROPHENYL)- CAS No. 5216-35-3

ETHANE, 1,2-BIS(p-CHLOROPHENYL)-

Cat. No. B1605829
CAS RN: 5216-35-3
M. Wt: 251.1 g/mol
InChI Key: HTHGRQSFMYIQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHANE, 1,2-BIS(p-CHLOROPHENYL)-, also known as 4,4’-dichlorobibenzyl or 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene, is a compound with the molecular formula C14H12Cl2 . It has a molecular weight of 251.1 g/mol .


Molecular Structure Analysis

The molecular structure of ETHANE, 1,2-BIS(p-CHLOROPHENYL)- can be represented by the InChI string: InChI=1S/C14H12Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 . The compound has a XLogP3-AA value of 5.4, indicating its lipophilicity .


Chemical Reactions Analysis

While specific chemical reactions involving ETHANE, 1,2-BIS(p-CHLOROPHENYL)- were not found in the retrieved papers, it’s worth noting that similar compounds like DDT and its metabolites have been studied extensively for their reactivity .


Physical And Chemical Properties Analysis

ETHANE, 1,2-BIS(p-CHLOROPHENYL)- has a molecular weight of 251.1 g/mol . It has a XLogP3-AA value of 5.4, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count .

Scientific Research Applications

Environmental Toxicity and Endocrine Disruption

DDT and DDE act as endocrine disruptors in humans and wildlife, impacting reproductive and immune systems through estrogen-disrupting actions. Their persistence and lipophilic properties allow them to bioaccumulate through the food chain, being stored in organisms' adipose depots. The endocrine disruptor function is mediated by agonist or antagonist interaction with nuclear receptors, with significant implications for mitochondrial function and apoptosis pathways (Burgos-Aceves et al., 2021).

Exposure and Human Health

Nonoccupational exposure to DDT, particularly through indoor residual spraying (IRS) for disease-vector control, is a significant source of human exposure. This exposure is especially relevant in the tropics and among indigenous populations in the Arctic who consume marine mammals. The assessment of exposure to DDT and its metabolites in these populations reveals the importance of inhalation from IRS as a relevant exposure pathway, underscoring the need for continued monitoring to understand the influence of ongoing DDT use (Ritter et al., 2010).

Biomonitoring and Health Risks

Biomonitoring Equivalents (BEs) for DDT/DDE offer a framework for evaluating population-based biomonitoring data in the context of existing health-based exposure guidelines. The BE values, derived from non-cancer risk assessments and cancer risk-specific doses, facilitate the screening and prioritization of the need for additional risk assessment efforts for DDT relative to other chemicals (Kirman et al., 2011).

Bioremediation of Contaminated Soils

The persistent nature of DDT in the environment, particularly in soils, poses significant health risks. Bioremediation, involving the transformation of DDT by bacteria and fungi, offers a cost-effective method for reducing soil concentrations of DDT and related residues (DDTr). This process typically includes dechlorination and ring cleavage mechanisms, influenced by factors such as soil microflora composition, DDTr bioavailability, and prevailing soil conditions (Foght et al., 2001).

Safety And Hazards

While specific safety and hazard information for ETHANE, 1,2-BIS(p-CHLOROPHENYL)- was not found in the retrieved papers, it’s important to handle similar compounds with care .

properties

IUPAC Name

1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHGRQSFMYIQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200178
Record name Ethane, 1,2-bis(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ETHANE, 1,2-BIS(p-CHLOROPHENYL)-

CAS RN

5216-35-3
Record name 1,2-Bis(4-chlorophenyl)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5216-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1,2-bis(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005216353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethane, 1,2-bis(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis-(4-chlorophenyl)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Bis(4-chlorophenyl)ethane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB48M57AG9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHANE, 1,2-BIS(p-CHLOROPHENYL)-
Reactant of Route 2
Reactant of Route 2
ETHANE, 1,2-BIS(p-CHLOROPHENYL)-
Reactant of Route 3
Reactant of Route 3
ETHANE, 1,2-BIS(p-CHLOROPHENYL)-
Reactant of Route 4
Reactant of Route 4
ETHANE, 1,2-BIS(p-CHLOROPHENYL)-
Reactant of Route 5
Reactant of Route 5
ETHANE, 1,2-BIS(p-CHLOROPHENYL)-
Reactant of Route 6
Reactant of Route 6
ETHANE, 1,2-BIS(p-CHLOROPHENYL)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.